molecular formula C10H15N3S B2433128 N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide CAS No. 656815-71-3

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide

Cat. No. B2433128
M. Wt: 209.31
InChI Key: KWYFZSLHEZWKHW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide, also known as NEMPCA, is a synthetic organic compound belonging to the class of hydrazinecarbothioamides. It is a colorless, water-soluble, crystalline powder with a melting point of about 90°C and a boiling point of about 130°C. NEMPCA is used in laboratory experiments and in scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Structural Analysis

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide is involved in the synthesis of novel thiosemicarbazones. These compounds have been characterized through crystal structural investigations and Density Functional Theory (DFT) calculations (Anderson et al., 2016).

2. Bioactivity and Potential Medical Applications

The compound's derivatives have been studied for their DNA/protein binding, DNA cleavage, and cytotoxicity properties. These studies have revealed significant activity against lung cancer cell lines, suggesting potential for chemotherapy applications (Muralisankar et al., 2016).

3. Antitumor Properties

Research has shown that certain dioxomolybdenum(VI) thiosemicarbazonato complexes synthesized from this compound and its derivatives exhibit pronounced antitumor properties. These studies provide insights into their potential use in chemotherapy (Hussein et al., 2015).

4. GABAergic Neurotransmission and Anticonvulsant Applications

Studies have explored the role of novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides in augmenting GABAergic neurotransmission. This research has potential implications in developing anticonvulsant therapies (Tripathi & Kumar, 2013).

5. Antimicrobial and Antituberculosis Activity

The compound has been utilized in synthesizing derivatives that demonstrate significant antimicrobial, antimalarial, and antituberculosis activity. Molecular docking studies have validated these experimental results (Prajapati et al., 2019).

properties

IUPAC Name

1-amino-3-(2-ethyl-6-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-3-8-6-4-5-7(2)9(8)12-10(14)13-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYFZSLHEZWKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide

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